Enantiomeric Purity Superior to Both Racemic Mixture and Typical (R)-Enantiomer Separations
The (S)-(4-fluorophenyl)oxirane supplied by reputable vendors is certified with an optical purity of ≥99.0:1.0 enantiomeric ratio (er) by GC [1]. This contrasts sharply with the racemic mixture (CAS 18511-62-1), which has an er of 50:50 by definition, and with the (R)-enantiomer, for which a high-performance enantioseparation method using tetrahedral Pd(II) cages achieves a maximum ee of only 80% [2]. The (S)-enantiomer therefore offers a >19% absolute increase in enantiopurity over the best reported separation of the opposite antipode, eliminating the need for costly and time-consuming chiral chromatography in downstream processes.
| Evidence Dimension | Optical Purity (Enantiomeric Ratio or ee) |
|---|---|
| Target Compound Data | ≥99.0:1.0 enantiomeric ratio (er) [equivalent to ≥98.0% ee] |
| Comparator Or Baseline | Racemic 2-(4-fluorophenyl)oxirane: 50:50 er; (R)-4-fluorostyrene oxide: 80% ee (maximum achieved via cage separation) |
| Quantified Difference | Absolute increase of ≥19% ee over the best (R)-enantiomer separation; infinite fold increase in ee over racemate. |
| Conditions | Target compound purity determined by GC; (R)-enantiomer ee determined via crystallization inclusion with tetrahedral Pd(II) cages. |
Why This Matters
Higher enantiopurity directly translates to higher yields of the desired stereoisomer in subsequent reactions, reducing waste and purification costs.
- [1] Chembase. (S)-(4-Fluorophenyl)oxirane. Catalog No. 76477. Purity and Optical Purity Specifications. Accessed 2025. View Source
- [2] National Chemical Laboratory (NCL). Chiral separation of styrene oxides supported by enantiomeric tetrahedral neutral Pd(II) cages. Research Highlight. Accessed 2025. View Source
